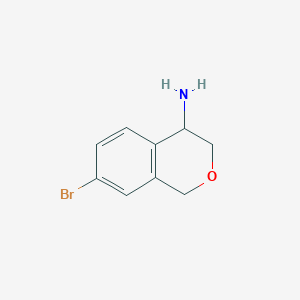

7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine

Descripción

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine is a brominated chromane derivative featuring a benzopyran (chromane) core substituted with a bromine atom at position 7 and an amine group at position 4. This compound exists as enantiomers due to the chiral center at position 4, with the (4S)- and (4R)-configurations assigned CAS numbers 1213134-75-8 and 1213351-82-6, respectively . The molecular formula is C₉H₁₀BrNO, with a calculated molecular weight of 228.09 g/mol. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in central nervous system (CNS) or antimicrobial agents.

Propiedades

Fórmula molecular |

C9H10BrNO |

|---|---|

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

7-bromo-3,4-dihydro-1H-isochromen-4-amine |

InChI |

InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9H,4-5,11H2 |

Clave InChI |

HJPMNNHTDAZRAD-UHFFFAOYSA-N |

SMILES canónico |

C1C(C2=C(CO1)C=C(C=C2)Br)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to yield the final product .

Industrial Production Methods

Industrial production methods for 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to reduce the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, while reduction may produce 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol .

Aplicaciones Científicas De Investigación

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound featuring a bicyclic structure that combines a benzopyran and an amine, with a bromine substituent at the 7-position and an amine group at the 4-position. The hydrochloride salt form ensures stability and solubility, making it suitable for research and pharmacology.

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a versatile compound with applications spanning chemistry, biology, and medicine. Its role as a building block in organic synthesis allows for the creation of more complex molecules. In biological research, it is studied for its effects on cellular processes and interactions with biological macromolecules. Its unique structure makes it a candidate for drug development, particularly for therapeutic agents targeting specific biological pathways.

Synthesis and Reactivity

The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting with the bromination of a benzopyran precursor, followed by amination to introduce the amine group, and finally, the formation of the hydrochloride salt to enhance stability and solubility. Industrial production involves optimizing the synthetic route to maximize yield and purity, potentially using advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

This compound undergoes several types of reactions:

- Oxidation: Formation of hydroxylated derivatives.

- Reduction: Formation of reduced amine derivatives.

- Substitution: Formation of substituted benzopyran derivatives.

The structural components of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride suggest potential interactions with biological targets like receptors and enzymes. The benzopyran moiety is associated with pharmacological effects, including anti-inflammatory and antioxidant activities. Predictive models suggest significant biological activity profiles based on its structure, making it a candidate for further pharmacological exploration.

Related Compounds

Several compounds share structural or biological similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxylated benzopyran | Anticoagulant, anti-inflammatory |

| 2-Aminobenzofuran | Amino group on a furan ring | Antimicrobial properties |

| 6-Bromocoumarin | Brominated coumarin derivative | Antitumor activity |

| 3-Methylcoumarin | Methylated coumarin | Antioxidant properties |

Mecanismo De Acción

The mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, heteroatoms, and molecular properties:

Key Structural and Functional Differences

Heteroatom Substitution (O vs. S)

- Benzothiopyran derivatives (e.g., compounds from and ) replace the oxygen atom in the benzopyran ring with sulfur.

Halogen Substituents (Br vs. Cl vs. F)

- Chlorine (): The 7-chloro analog exhibits reduced steric bulk compared to bromine, which may improve solubility but decrease electrophilic reactivity .

Positional Isomerism

- 6-Bromo vs.

- 8-Bromo (): Substitution at position 8 introduces steric hindrance near the amine group, which could modulate receptor selectivity .

N-Substituents

- N,2,2-Trimethyl (): Additional methyl groups at position 2 enhance steric protection of the amine, possibly improving metabolic stability .

Chiral Center

Research and Application Insights

- Benzothiopyran Derivatives : The sulfur-containing analogs () are explored as intermediates in antiviral or anticancer agents due to sulfur’s role in modulating redox properties.

- Chloro Analog (): The hydrochloride salt form improves solubility for in vitro screening, commonly used in early-stage drug discovery .

- Fluoro-Dimethyl Derivative (): Fluorine and dimethyl groups are frequently employed in CNS drugs to enhance bioavailability and half-life .

Actividad Biológica

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine, also known as (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, is a synthetic compound notable for its unique bicyclic structure that combines elements of benzopyran and amine. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and antioxidant properties.

Structural Characteristics

The compound features a bromine substituent at the 7-position of the benzopyran ring and an amine group at the 4-position. These structural components are believed to contribute to its interactions with various biological targets such as receptors and enzymes.

Biological Activity Profiles

Research indicates that 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine exhibits a range of biological activities:

- Anti-inflammatory Activity : The presence of the benzopyran moiety is associated with significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : Studies suggest that the compound may possess antioxidant activities, which are crucial in combating oxidative stress-related diseases.

Comparative Biological Activities

A comparison of similar compounds within the benzopyran class highlights the unique attributes of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxylated benzopyran | Anticoagulant, anti-inflammatory |

| 2-Aminobenzofuran | Amino group on a furan ring | Antimicrobial properties |

| 6-Bromocoumarin | Brominated coumarin derivative | Antitumor activity |

| 3-Methylcoumarin | Methylated coumarin | Antioxidant properties |

The mechanism by which 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine exerts its biological effects involves interactions with specific biological targets. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This structural adaptability enhances its potential as a pharmacological agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study evaluated various substituted derivatives of benzopyran for antimicrobial properties. Compounds similar to 7-bromo derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Cytotoxic Effects : Research has shown that derivatives related to this compound exhibit cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The findings suggest that modifications in the structure can enhance anticancer activity .

- Pharmacological Target Interaction : A study focused on the interaction of substituted benzopyrans with serotonin receptors found that some derivatives exhibited high affinity for 5-HT receptors, suggesting potential anxiolytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.